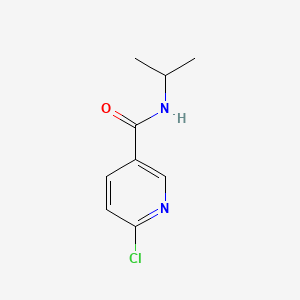

6-chloro-N-isopropylnicotinamide

Description

Overview of Nicotinamide (B372718) Core Scaffolds in Contemporary Medicinal Chemistry and Chemical Biology

Nicotinamide and its structural analogs are integral to numerous biological processes. This has made them a focal point for drug discovery and development. ekb.eg Researchers have successfully synthesized and evaluated a variety of nicotinamide derivatives, revealing their potential as potent therapeutic agents. These derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. ontosight.airesearchgate.netnih.gov

For instance, certain nicotinamide derivatives have been investigated as inhibitors of enzymes like Aurora kinases, which are often overexpressed in tumors, highlighting their potential in oncology. nih.gov Others have demonstrated significant antifungal properties by disrupting the cell walls of pathogens. nih.gov The adaptability of the nicotinamide scaffold allows it to serve as a mimic for other molecular structures, enabling the design of potent and selective enzyme inhibitors, such as those for PARP enzymes. nih.govacs.org Furthermore, the structural modification of nicotinamide has led to the development of agents targeting VEGFR-2, a key player in angiogenesis, which is crucial for tumor growth. tandfonline.com

The pyridine (B92270) carboxamide structure, a key feature of nicotinamide, is also found in a range of other biologically active molecules, underscoring its importance in the design of new therapeutic agents. tandfonline.com The continuous exploration of nicotinamide-based scaffolds promises to yield new drug candidates with improved efficacy and novel mechanisms of action. nih.gov

Strategic Importance of Halogenation (e.g., Chlorination) in Nicotinamide Derivative Design

Halogenation, particularly chlorination, is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. researchgate.netresearchgate.net The substitution of a hydrogen atom with a chlorine atom can significantly alter a molecule's physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles. researchgate.netewadirect.com Chlorine-containing compounds constitute a significant portion of FDA-approved drugs, underscoring the value of this approach in drug discovery. researchgate.netnih.gov

The introduction of a chlorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. researchgate.netewadirect.com This modification can also improve metabolic stability by blocking sites susceptible to metabolic degradation, thereby increasing the drug's half-life. youtube.com Furthermore, chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to stronger binding affinity between a drug and its target protein. acs.org

Chlorination can also serve as a bioisosteric replacement for other functional groups, such as a methyl group, which can prevent unwanted metabolic oxidation. youtube.com The trifluoromethyl group is also considered a bioisostere for the chlorine atom due to their similar steric requirements. mdpi.com The strategic placement of chlorine atoms in a molecule can lead to dramatic improvements in its biological activity, a phenomenon sometimes referred to as the "magic chloro" effect. researchgate.netnih.govrsc.org

Research Landscape and Significance of 6-Chloro-N-isopropylnicotinamide within Pyridine Carboxamide Chemistry

Within the broader class of pyridine carboxamides, this compound is a specific derivative that emerges from the versatile chemistry of 6-chloronicotinic acid. ontosight.aiacs.org 6-Chloronicotinic acid itself is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its synthesis often involves the chlorination of a nicotinic acid precursor. ontosight.aigoogle.com

The "6-chloro" substitution on the pyridine ring is a common feature in various research endeavors. For example, derivatives of 5-chloro-nicotinamide have been explored as selective inhibitors of NaV1.8 for the treatment of pain. bohrium.com While direct and extensive research on the specific biological activities of this compound is not widely published, its structural components are present in compounds with known pharmacological relevance. For instance, the N-isopropyl group is a feature in some potent antifungal nicotinamide derivatives. nih.gov

The synthesis of N-substituted nicotinamides is a common strategy in medicinal chemistry. The reaction of nicotinoyl chloride (derived from nicotinic acid) with various amines is a standard method to produce these derivatives. tandfonline.com Therefore, this compound can be readily synthesized from 6-chloronicotinic acid and isopropylamine (B41738).

The significance of this compound currently lies more in its potential as a chemical intermediate and a scaffold for further chemical exploration within the vast landscape of pyridine carboxamide chemistry. acs.org The combination of the chlorinated pyridine ring and the N-isopropylamide side chain provides a platform for developing new molecules with potentially valuable biological activities, drawing from the established principles of nicotinamide and halogen chemistry in drug design. tandfonline.com

Physicochemical Properties of 6-Chloronicotinic Acid

| Property | Value |

| Molecular Formula | C6H4ClNO2 |

| Appearance | White crystalline powder |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGDACVBSBFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro N Isopropylnicotinamide and Its Advanced Analogues

Historical and Contemporary Approaches to the Synthesis of 6-Chloronicotinamide (B47983) Scaffolds

The synthesis of 6-chloronicotinamide scaffolds has been primarily driven by the need for key intermediates in the development of various biologically active molecules. Historically, the synthesis has centered on the modification of nicotinic acid or its derivatives. A prevalent method for introducing the chloro substituent at the 6-position involves the oxidation of 2-chloro-5-methylpyridine. This precursor, upon oxidation, yields 6-chloronicotinic acid, a crucial building block for the synthesis of 6-chloronicotinamides.

Contemporary approaches have focused on improving the efficiency and safety of these synthetic routes. This includes the use of milder and more selective oxidizing agents to minimize byproduct formation and enhance yield. Furthermore, advancements in catalytic methods are being explored to facilitate the direct chlorination of the pyridine (B92270) ring, although this often presents challenges in terms of regioselectivity. The development of robust and scalable processes for the production of 6-chloronicotinic acid remains an active area of research, ensuring a reliable supply of this key intermediate for further derivatization.

Rational Design and Targeted Synthesis of 6-Chloro-N-isopropylnicotinamide

The targeted synthesis of this compound is a multi-step process that requires careful consideration of precursor synthesis, functionalization, and amidation reactions. The rational design of this compound is often guided by its intended application, with the isopropyl group being a key feature that can influence its physicochemical properties.

Precursor Synthesis and Strategic Functionalization for Nicotinamide (B372718) Core Construction

The construction of the nicotinamide core begins with the synthesis of 6-chloronicotinic acid. A common and effective method involves the oxidation of 2-chloro-5-methylpyridine. This transformation can be achieved using various oxidizing agents, with potassium permanganate (B83412) being a classical choice. The reaction is typically carried out in an aqueous medium, and careful control of temperature and reaction time is necessary to maximize the yield of the desired carboxylic acid and prevent over-oxidation.

Once 6-chloronicotinic acid is obtained, it can be activated for the subsequent amidation step. A common strategy is to convert the carboxylic acid into a more reactive species, such as an acid chloride. This is typically achieved by treating the 6-chloronicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. This activation step is critical for facilitating the efficient formation of the amide bond with isopropylamine (B41738).

Optimized Amidation Reactions for Isopropylamine Integration

The integration of the isopropylamine moiety is accomplished through an amidation reaction. With the activated 6-chloronicotinoyl chloride in hand, the reaction with isopropylamine proceeds readily. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, and in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of base is important, with non-nucleophilic amines like triethylamine (B128534) or diisopropylethylamine being commonly used to avoid side reactions.

Optimization of this amidation step involves fine-tuning the reaction conditions, including the stoichiometry of the reactants, temperature, and reaction time. The use of coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be employed as an alternative to the acid chloride route, often providing milder reaction conditions and higher yields.

Process Optimization and Yield Enhancement Strategies

Process optimization is crucial for the large-scale synthesis of this compound. This involves a holistic review of the entire synthetic sequence to identify potential bottlenecks and areas for improvement. Key strategies for yield enhancement include:

Purification of Intermediates: Ensuring the purity of the 6-chloronicotinic acid and its activated form can significantly impact the yield and purity of the final product.

Temperature Control: Precise temperature control is essential, particularly during the oxidation and amidation steps, to minimize side reactions and decomposition of products.

Work-up and Isolation Procedures: The development of efficient work-up and isolation protocols is critical for maximizing the recovery of the final product in high purity. This may involve techniques such as extraction, crystallization, and chromatography.

Synthesis of Key Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. A key area of modification is the N-alkyl substituent on the carboxamide moiety.

Systematic Exploration of N-Alkyl Substituents (e.g., Methyl, Diisopropyl, Isobutyl) on the Carboxamide Moiety

The synthesis of N-alkyl analogues follows a similar synthetic route to that of this compound. The key difference lies in the choice of the amine used in the final amidation step. By substituting isopropylamine with other primary or secondary amines, a diverse range of analogues can be prepared.

For example, the synthesis of the N-methyl analogue would involve the reaction of 6-chloronicotinoyl chloride with methylamine. Similarly, the N,N-diisopropyl analogue can be prepared using diisopropylamine, and the N-isobutyl analogue with isobutylamine. The reactivity of the amine can influence the reaction conditions required for efficient amidation. For instance, less nucleophilic amines may require longer reaction times or higher temperatures.

Chemical Modifications of the Nicotinamide Pyridine Ring System

The nicotinamide scaffold, a substituted pyridine ring, offers a versatile platform for chemical modification. The electronic nature of the pyridine ring, characterized by its electron-deficient state, influences its reactivity towards various chemical transformations. Modifications are typically aimed at exploring structure-activity relationships by introducing diverse functional groups at different positions on the ring.

One of the primary methods for modifying the pyridine ring in this context is through nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position of this compound is an excellent leaving group, facilitating substitution reactions. For instance, in the synthesis of advanced analogues, this position can be functionalized by reacting it with various nucleophiles, such as amines. A notable example is the palladium-catalyzed Buchwald-Hartwig amination, where this compound is coupled with substituted anilines to generate more complex derivatives google.com.

Another approach to pyridine ring modification involves the biosynthesis of the ring itself, which can inspire novel synthetic pathways. While many biological systems derive the pyridine ring from nicotinic acid, some enzymes are capable of constructing the pyridine heterocycle from acyclic precursors nih.gov. For example, hetero-Diels-Alderase enzymes can catalyze the [4+2] cycloaddition to form a six-membered ring, a strategy that holds potential for creating diverse pyridine cores nih.gov.

Furthermore, the synthesis of advanced derivatives often involves the construction of bi-aryl systems. The Suzuki-Miyaura cross-coupling reaction, catalyzed by cost-effective metals like nickel, has been successfully employed for coupling aryl halides with phenolic derivatives, a strategy applicable to nicotinamide-based structures to yield biaryl products in environmentally benign solvents mdpi.com. The fundamental reactions involving the amide group, such as nucleophilic addition to the carbonyl group, are also central to creating variations in the side chain attached to the pyridine ring unito.it.

Variations in Halogenation Patterns and Their Synthetic Routes

The nature and position of halogen substituents on the nicotinamide ring are critical determinants of a compound's physicochemical properties and biological activity. While this compound is a key compound, analogues with different halogenation patterns are of significant interest.

Synthetic routes to these varied patterns often begin with halogenated nicotinic acids or their precursors. For example, the synthesis of 2-chloro-N-(2,4-difluorophenyl)nicotinamide has been achieved via a one-pot method starting from 2-chloro-3-trichloromethylpyridine. This process avoids harsh chlorinating agents like thionyl chloride by using a catalyst such as anhydrous FeCl3 for the initial hydrolysis step, followed by amination google.com. This highlights a move towards milder and less wasteful synthetic protocols.

The synthesis of di-halogenated analogues, such as 5,6-dichloro-N-isopropylnicotinamide, typically involves the direct chlorination of a suitable nicotinamide precursor under controlled conditions to achieve the desired regioselectivity . The resulting di-chloro compound exhibits altered electronic and steric properties compared to its mono-chloro counterpart, which can influence its interaction with biological targets .

Biocatalysis offers a powerful tool for selective halogenation. Flavin-dependent halogenases, such as the fungal enzyme RadH, can regioselectively halogenate a variety of aromatic scaffolds d-nb.info. These enzymes can be integrated into engineered biosynthetic pathways in host organisms like E. coli to produce novel halogenated compounds directly from fermentation, offering a green alternative to traditional chemical methods d-nb.info.

Below is a table summarizing synthetic approaches for different halogenation patterns on the nicotinamide scaffold.

| Compound Name | Halogenation Pattern | Synthetic Route Summary | Key Features | Reference(s) |

| This compound | 6-chloro | Typically synthesized from 6-chloronicotinic acid via activation (e.g., to acyl chloride) followed by amidation with isopropylamine. | Key intermediate for further functionalization via SNAr or cross-coupling reactions. | google.com |

| 2-Chloro-N-(2,4-difluorophenyl)nicotinamide | 2-chloro | One-pot synthesis from 2-chloro-3-trichloromethylpyridine using a catalyst (e.g., FeCl3) and subsequent amination. | Avoids harsh reagents like thionyl chloride, reducing waste. | google.com |

| 5,6-Dichloro-N-isopropylnicotinamide | 5,6-dichloro | Involves chlorination of a nicotinamide derivative under controlled conditions. | Dual chlorine atoms significantly alter steric and electronic properties. | |

| Enzymatically Halogenated Aromatics | Regioselective mono- or di-halogenation | Use of flavin-dependent halogenases (e.g., RadH) in whole-cell biocatalysis. | High regioselectivity; environmentally benign conditions. | d-nb.info |

Advanced Synthetic Strategies: Green Chemistry Principles and Flow Chemistry Implementations

Modern pharmaceutical synthesis increasingly emphasizes the integration of green chemistry principles and advanced manufacturing technologies like flow chemistry to improve sustainability, efficiency, and safety.

Green Chemistry Principles: A significant advancement in the synthesis of nicotinamide derivatives is the use of biocatalysts. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the amidation of methyl nicotinate (B505614) with various amines to produce nicotinamides. rsc.orgnih.gov This enzymatic approach operates under mild conditions (e.g., 50°C) and often in greener solvents like tert-amyl alcohol, leading to high product yields (81.6–88.5%) rsc.orgnih.gov. Similarly, nitrile hydratase enzymes are used for the green production of amides from nitriles, offering an alternative to chemical hydration methods that may require high temperatures or extreme pH researchgate.net. These biocatalytic methods not only reduce the environmental impact but also offer high selectivity, minimizing the formation of byproducts researchgate.net.

Flow Chemistry Implementations: Continuous-flow microreactors are proving to be a highly effective technology for the synthesis of nicotinamide derivatives. rsc.orgresearchgate.net When the lipase-catalyzed synthesis of nicotinamides was transferred from a batch process to a continuous-flow microreactor, reaction times were substantially shorter (e.g., 35 minutes) while product yields increased rsc.orgnih.gov. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and scalability. The small reactor volumes enhance safety, especially when dealing with highly reactive intermediates, and allow for rapid optimization of reaction conditions researchgate.netacs.org.

The combination of enzymatic catalysis and flow microreactors represents a powerful, sustainable strategy. For example, nitrile hydratase can be immobilized on the walls of a microchannel or on microparticles within the reactor, enhancing the synthesis of nicotinamide from 3-cyanopyridine (B1664610). acs.orgacs.org This setup improves mass transfer and allows for the easy separation and reuse of the biocatalyst, further contributing to the process's green credentials rsc.orgacs.org.

The table below details research findings on green and flow chemistry approaches for nicotinamide synthesis.

| Synthetic Strategy | Catalyst/Enzyme | Solvent | Key Findings | Reference(s) |

| Enzymatic Synthesis in Flow Microreactor | Novozym® 435 (Lipase) | tert-Amyl Alcohol | High yields (81.6–88.5%) achieved in significantly shorter reaction times (35 min) compared to batch processes. | rsc.orgnih.gov |

| Enzymatic Synthesis in Flow Microreactor | Nitrile Hydratase | Aqueous solution | Immobilized enzyme in microreactors greatly improves the conversion of 3-cyanopyridine to nicotinamide by overcoming mass transfer limitations. | acs.orgacs.org |

| Green Process Development | N/A (Process Design) | N/A | A proposed green process for niacinamide production starts from 2-methyl-1,5-pentanediamine, avoiding toxic reagents like potassium dichromate used in classical methods. | researchgate.net |

| Chemoenzymatic Synthesis in Flow | Lipozyme® TL IM (Lipase) | tert-Amyl Alcohol | Pyrazinamide derivatives (structurally related to nicotinamides) synthesized with yields up to 91.6% in 20 minutes at 45°C. | researchgate.net |

Mechanistic Investigations of 6 Chloro N Isopropylnicotinamide S Molecular and Cellular Actions

Elucidation of Molecular Target Engagement and Binding Dynamics

Currently, there is no published data identifying the specific molecular targets of 6-chloro-N-isopropylnicotinamide. To determine its biological effects, initial studies would typically involve screening assays to identify binding partners, such as receptors or enzymes. Techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, or broad panel screening against known targets would be necessary to identify primary molecular interactions.

Once a target is identified, the dynamics of the binding interaction would be characterized. This involves determining the affinity (how strongly the compound binds to its target) and the kinetics (the rates of association and dissociation).

Table 1: Key Parameters in Molecular Target Engagement (Illustrative)

| Parameter | Description | Typical Method(s) | Data for this compound |

| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of the compound at which 50% of the target receptors are occupied. A lower Kd indicates higher affinity. | Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Not Available |

| Association Rate (kon) | The rate at which the compound binds to its target. | Surface Plasmon Resonance (SPR) | Not Available |

| Dissociation Rate (koff) | The rate at which the compound unbinds from its target. | Surface Plasmon Resonance (SPR) | Not Available |

Enzyme Kinetic Characterization and Inhibitory Mechanisms (e.g., p38 Kinase Inhibition, if applicable)

Should this compound be found to target an enzyme, a full kinetic characterization would be required. This involves determining if the compound acts as an inhibitor or an activator, and the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive).

Given that some nicotinamide (B372718) derivatives are known to inhibit kinases like p38, this would be a plausible, though unconfirmed, area of investigation. nih.gov

Table 2: Enzyme Kinetic Parameters (Illustrative)

| Parameter | Description | Relevance | Data for this compound |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Measures the potency of an inhibitor. | Not Available |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Provides a more absolute measure of inhibitory potency than IC50. | Not Available |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive). | Elucidates the functional consequence of binding. | Not Available |

Investigation of Intracellular Signaling Pathway Modulation

The binding of a compound to its molecular target typically initiates a cascade of events within the cell known as a signaling pathway. Identifying which pathways are affected by this compound is crucial to understanding its cellular effects. Techniques such as western blotting for key signaling proteins, reporter gene assays, and phosphoproteomics would be employed to map these changes. For example, if the compound were to inhibit p38 MAPK, downstream effects on transcription factors and cytokine production would be expected. nih.gov

Characterization of Receptor Agonism or Antagonism Mechanisms

If the primary target of this compound is a receptor, it would be classified as either an agonist or an antagonist. An agonist binds to the receptor and activates it, mimicking the effect of the natural ligand. nih.gov An antagonist binds to the receptor but does not activate it, thereby blocking the action of the natural agonist. nih.gov Functional cellular assays, such as measuring second messenger levels (e.g., cAMP) or reporter gene activation, are used to make this determination.

In Vitro Biological Activity and Pharmacological Profiling of 6 Chloro N Isopropylnicotinamide

Comprehensive Assessment of In Vitro Biological Activities

The in vitro biological activities of 6-chloro-N-isopropylnicotinamide and its derivatives have been a subject of scientific investigation, particularly focusing on their potential antibacterial and antifungal properties. The structural configuration of this compound, featuring a chlorine atom at the 6-position of the nicotinamide (B372718) ring and an isopropyl group on the amide nitrogen, is crucial to its biological effects.

Studies suggest that the 6-chloro substitution provides an optimal balance of electronic and steric effects, enhancing the molecule's binding affinity to biological targets. The isopropyl group attached to the nitrogen atom is also considered to provide ideal steric bulk for biological activity. It is believed that the antibacterial action of this compound may stem from the inhibition of enzymes essential for the synthesis of the bacterial cell wall.

Derivatives of nicotinamide, including chlorinated versions, have shown promise in exhibiting cytotoxic properties. While specific cytotoxic data for this compound against particular cell lines is not extensively detailed in the provided information, the broader class of nicotinamide derivatives has been investigated for such effects. For instance, some nicotinamide derivatives have been shown to be beneficial in dermatological applications and have been explored for their potential in preventing certain types of skin cancer.

Furthermore, modifications to the core structure of this compound have been explored to enhance its biological activity. Aromatic substitutions at the nitrogen position can lead to improved antibacterial and antifungal activity. For example, the derivative 6-chloro-N-(2-ethoxyphenyl)nicotinamide has demonstrated enhanced efficacy. Similarly, dual substitution strategies, such as in 6-chloro-5-iodo-N-isopropylnicotinamide, have been investigated to potentially achieve synergistic enhancements in activity.

Table 1: Examples of this compound Derivatives and Their Noted Biological Interests

| Compound Name | Molecular Weight ( g/mol ) | Noted Biological Interest |

| This compound | 198.65 | Superior activity compared to 2-chloro or 5-chloro analogs |

| 6-chloro-N-(2-ethoxyphenyl)nicotinamide | 276.72 | Enhanced antibacterial and antifungal activity |

| 6-chloro-N-(4-ethylbenzyl)nicotinamide | Not specified | Improved activity with aromatic substitution |

| 6-chloro-5-iodo-N-isopropylnicotinamide | 324.55 | Potential for synergistic activity enhancement |

Quantitative Determination of Enzyme Inhibitory Potency and Functional Potency in Cell-Free Systems

Cell-Based Assays for Phenotypic Screening and Pathway Activation/Inhibition Analysis

Cell-based assays are crucial for understanding the cytotoxic potential and the broader biological effects of chemical compounds. While specific results from cell-based assays for this compound are not detailed, the general approach involves screening for cytotoxicity to determine if a compound is too toxic for therapeutic consideration. Such assays help in identifying the cytotoxic potential of a test substance by measuring relative cell viability after incubation.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization, including Microsomal Stability

The in vitro ADME properties of a compound are critical indicators of its potential pharmacokinetic behavior in vivo. For this compound, detailed in vitro ADME data is not extensively published. However, standard assays are available to characterize these properties.

Microsomal stability assays, for instance, are used to evaluate a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes and a necessary cofactor like NADPH. The rate of disappearance of the compound over time provides an indication of its metabolic stability. This in vitro intrinsic clearance data can then be used to predict in vivo clearance.

Selectivity and Specificity Profiling Against Relevant Biological Targets and Off-Targets

The development of hybrid molecules based on the this compound scaffold represents a strategy to improve selectivity and biological activity. By combining the nicotinamide core with other pharmacophores, it is possible to create compounds that interact with multiple binding sites on a target protein or engage with different biological targets altogether. This approach aims to enhance the desired therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

Preclinical Models and Translational Research Paradigms Excluding Human Clinical Data

Pharmacokinetic and Pharmacodynamic Evaluations in Preclinical Species

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) evaluations for 6-chloro-N-isopropylnicotinamide in any preclinical species have not been made publicly available. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the dose-response relationship of the compound, would be crucial for any further development. Without such studies, the compound's potential for systemic exposure and its interaction with biological targets in a living organism remain unknown.

Identification and Validation of Pharmacological Biomarkers in Preclinical Settings

The identification and validation of pharmacological biomarkers are essential for assessing the biological activity of a compound in preclinical settings. Due to the lack of dedicated studies on this compound, no specific biomarkers have been identified or validated for this compound.

Efficacy Assessment in Disease-Relevant Preclinical Paradigms (e.g., Anti-inflammatory, Anti-infective models)

While related nicotinamide (B372718) compounds have been investigated for their anti-inflammatory and anti-infective properties, there is no direct evidence from preclinical models to support the efficacy of this compound in these or other disease paradigms. Research on other nicotinamide derivatives suggests potential mechanisms such as the modulation of inflammatory cytokines, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. aimspress.comspringerprofessional.de These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure, from which numerous other properties can be derived. nih.gov

For 6-chloro-N-isopropylnicotinamide, DFT calculations can be employed to optimize its three-dimensional geometry, determining the most stable conformation by finding the minimum energy state. ajrconline.org Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be analyzed through calculations of electrostatic potential maps and atomic charges (e.g., Mulliken charges). nrel.gov This information is vital for predicting how the molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the nitrogen atoms of the pyridine (B92270) ring and the oxygen of the carbonyl group are expected to be electron-rich, while the hydrogen of the amide group and the carbon atoms adjacent to the electronegative chlorine and nitrogen atoms would be relatively electron-poor.

Quantum chemical calculations are also powerful tools for predicting spectroscopic properties. rsc.org By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Mulliken Charge on Carbonyl Oxygen | -0.6 e | Highlights a site for electrophilic attack |

| Mulliken Charge on Amide Hydrogen | +0.4 e | Highlights a potential hydrogen bond donor |

Molecular Docking and Scoring Methodologies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein or a nucleic acid. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

For this compound, molecular docking studies would involve selecting a relevant biological target. Given that other nicotinamide (B372718) derivatives have shown activity as inhibitors of enzymes like VEGFR-2 and androgen receptors, these could be potential targets for initial investigation. researchgate.nettandfonline.com The docking process involves placing the ligand in the binding site of the receptor and evaluating different conformations and orientations.

Scoring functions are then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These scoring functions take into account various types of interactions, including:

Hydrogen bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyridine nitrogen can also act as an acceptor. nih.gov

Hydrophobic interactions: The isopropyl group and the chlorinated pyridine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Halogen bonds: The chlorine atom can participate in halogen bonding, an interaction with a nucleophilic atom that is increasingly recognized for its importance in ligand binding. nih.gov

π-π stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The results of a docking study can provide a detailed picture of the binding mode of this compound, suggesting which interactions are key for its binding affinity and selectivity. nih.gov

Table 2: Potential Protein-Ligand Interactions for this compound from a Hypothetical Docking Study

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen, Pyridine Nitrogen | Serine, Threonine, Lysine |

| Hydrophobic Interaction | Isopropyl group, Pyridine ring | Leucine, Valine, Isoleucine |

| Halogen Bond | Chlorine atom | Carbonyl oxygen of backbone |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine |

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Complex Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the protein-ligand complex. rsc.org

An MD simulation of this compound bound to a protein target would start with the best-docked pose. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand with respect to its initial position, one can assess whether the ligand remains stably bound in the binding pocket.

Flexibility of the protein and ligand: The root-mean-square fluctuation (RMSF) of individual atoms or residues can identify which parts of the protein and ligand are rigid and which are more flexible.

Persistence of key interactions: The simulation can show how often and for how long the hydrogen bonds and other interactions predicted by docking are maintained. rsc.org

The role of water molecules: MD simulations can reveal the role of bridging water molecules in mediating protein-ligand interactions. nih.gov

The information from MD simulations is crucial for validating docking results and for gaining a more realistic understanding of the binding event.

Table 3: Key Analyses from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex

| Analysis | Metric | Interpretation |

| Ligand Stability | RMSD | Low and stable RMSD suggests a stable binding mode. |

| Residue Flexibility | RMSF | High RMSF in certain loops may indicate conformational changes upon binding. |

| Interaction Persistence | Hydrogen Bond Occupancy | High occupancy indicates a strong and stable hydrogen bond. |

| Binding Free Energy | MM/PBSA or MM/GBSA | Provides an estimation of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbohrium.com For a class of compounds including this compound, a QSAR model could be developed if experimental data on their biological activity (e.g., IC50 values) are available. researchgate.net

The process of building a QSAR model involves:

Data Set Preparation: A set of nicotinamide derivatives with known activities would be collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model for nicotinamide derivatives could be used to predict the activity of this compound and to guide the design of new, more potent analogs. For example, the model might suggest that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the pyridine ring could lead to improved activity. researchgate.netnih.gov

Table 4: Examples of Descriptors for a QSAR Study of Nicotinamide Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Kier & Hall Indices | Molecular connectivity and shape |

| Geometric | Solvent Accessible Surface Area | Molecular surface area accessible to a solvent |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and electronic reactivity |

| Hydrophobic | LogP | Lipophilicity of the molecule |

De Novo Drug Design Algorithms for Novel Scaffold Generation

De novo drug design algorithms aim to generate novel molecular structures with desired properties from scratch. These algorithms can use a fragment-based approach, where molecular fragments are assembled in a combinatorial fashion to create new molecules.

This compound itself could be used as a starting point or a fragment in a de novo design process. For example, an algorithm could be tasked with finding replacements for the isopropyl group or the chlorine atom that would improve binding affinity to a specific target, while maintaining favorable drug-like properties. The algorithm would generate a library of new virtual compounds, which could then be evaluated using the computational techniques described above (docking, MD simulations, QSAR) before being synthesized and tested experimentally. This iterative cycle of design, evaluation, and synthesis is a powerful strategy for accelerating the drug discovery process.

Advanced Analytical and Spectroscopic Characterization in Research Investigations

High-Resolution Chromatographic Techniques: HPLC, UPLC, and LC-MS Method Development and Validation

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of 6-chloro-N-isopropylnicotinamide in reaction mixtures and for purity assessment of the final product. rsc.org Method development for this compound would focus on achieving a robust separation from starting materials, by-products, and potential degradants.

A typical reversed-phase HPLC or UPLC method would be developed. The selection of a stationary phase, such as a C18 column, provides a nonpolar surface that interacts with the analyte. mdpi.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve efficient separation and good peak shape. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with varying polarities. nih.gov

LC-MS combines the separation power of HPLC/UPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.org For this compound, an electrospray ionization (ESI) source in positive ion mode would likely be used, as the pyridine (B92270) nitrogen and amide group are readily protonated. The mass spectrometer would be set to monitor for the protonated molecule [M+H]⁺.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, and robust. While specific validated methods for this compound are not widely published, the parameters would be similar to those developed for other nicotinamide (B372718) derivatives and small molecule pharmaceuticals. nih.govfda.gov

Table 8.1.1: Illustrative LC-MS Parameters for Analysis of Nicotinamide Derivatives

| Parameter | Typical Setting | Purpose |

| Chromatography System | UPLC/HPLC | Separation of analyte from matrix components. fda.gov |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Provides nonpolar stationary phase for retention. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to improve peak shape. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

| Injection Volume | 1 - 5 µL | Amount of sample introduced for analysis. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions from the analyte. |

| MS Detection | Single Ion Monitoring (SIM) or Full Scan | Detection of the target mass-to-charge ratio. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. mdpi.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within the this compound molecule can be established.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the pyridine ring would appear as distinct doublets or doublets of doublets in the downfield region (typically δ 7.0-9.0 ppm). The methine proton of the isopropyl group would be a septet (or multiplet), coupled to the six equivalent methyl protons, which would appear as a doublet further upfield. The amide proton (N-H) would likely be a broad singlet or a doublet, depending on the solvent and coupling to the isopropyl methine proton.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the amide would be found significantly downfield (δ ~165-170 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 120-155 ppm region, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The carbons of the isopropyl group would appear in the aliphatic region (δ ~20-50 ppm).

Table 8.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (Multiplicity, J Hz) | Predicted ¹³C Shift |

| Pyridine-H2 | ~8.6 (d) | ~150 |

| Pyridine-H4 | ~8.0 (dd) | ~138 |

| Pyridine-H5 | ~7.4 (d) | ~124 |

| Amide-C=O | - | ~164 |

| Amide-NH | ~8.2 (d) | - |

| Isopropyl-CH | ~4.2 (septet) | ~42 |

| Isopropyl-CH₃ | ~1.2 (d) | ~22 |

| Pyridine-C2 | - | ~151 |

| Pyridine-C3 | - | ~135 |

| Pyridine-C4 | - | ~139 |

| Pyridine-C5 | - | ~121 |

| Pyridine-C6 | - | ~152 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₀H₁₃ClN₂O), the theoretical exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which would be observed in the mass spectrum as two peaks separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the parent ion to break apart into smaller, characteristic fragment ions. This provides valuable structural information that corroborates NMR data.

Table 8.3.1: Theoretical Exact Mass and Expected Fragments for this compound

| Species | Formula | Calculated m/z | Description |

| [M+H]⁺ (³⁵Cl) | C₁₀H₁₄ClN₂O⁺ | 213.0816 | Protonated parent ion with ³⁵Cl |

| [M+H]⁺ (³⁷Cl) | C₁₀H₁₄³⁷ClN₂O⁺ | 215.0787 | Protonated parent ion with ³⁷Cl |

| [M-C₃H₆+H]⁺ | C₇H₈ClN₂O⁺ | 171.0347 | Loss of propene from the isopropyl group |

| [C₆H₄ClNCO]⁺ | C₇H₄ClNO⁺ | 153.0003 | Fragment containing the chloropyridine-carbonyl moiety |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

To date, a crystal structure for this compound has not been reported in the publicly accessible literature. However, if a suitable single crystal were grown, this technique would provide invaluable information. For instance, it would confirm the planarity of the pyridine ring, the geometry of the amide bond, and the specific conformation of the N-isopropyl group relative to the plane of the aromatic ring. Intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen or pyridine nitrogen of an adjacent molecule) and potential π–π stacking of the pyridine rings, would also be revealed.

As an illustration, the crystal structure of a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, has been determined. nih.gov Analysis of that structure revealed details such as the near-perpendicular orientation of the isopropyl group relative to the heterocyclic ring and the formation of hydrogen-bonded dimers that organize into chains. nih.gov Similar detailed insights would be expected from a crystal structure of this compound.

Table 8.4.1: Illustrative Crystallographic Data from a Related Heterocycle (6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione)

| Parameter | Reported Value nih.gov | Information Gained |

| Crystal System | Monoclinic | Basic crystal lattice symmetry |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell |

| Unit Cell Dimensions | a = 11.2244 Å, b = 6.8288 Å, c = 11.6641 Å, β = 104.577° | Size and shape of the repeating unit |

| Key Torsion Angles | -70.8°, 56.0° | Defines the 3D conformation of the isopropyl group |

| Hydrogen Bonds | N-H···O interactions forming R²₂(8) dimers | Describes key intermolecular packing forces |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of laser light, with the frequency shifts corresponding to vibrations that cause a change in the polarizability of the molecule.

For this compound, these techniques are excellent for confirming the presence of key functional groups. The IR spectrum would be expected to show strong, characteristic absorption bands for the amide group, including the C=O stretching vibration (Amide I band, ~1650 cm⁻¹) and the N-H bending vibration (Amide II band, ~1550 cm⁻¹). The N-H stretch would appear as a sharp band around 3300 cm⁻¹. Vibrations associated with the substituted pyridine ring (C=C and C=N stretches) would be found in the 1400-1600 cm⁻¹ region, and the C-Cl stretch would appear at a lower frequency, typically in the 600-800 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone of the isopropyl group, which may be weak or absent in the IR spectrum. Together, the two techniques provide a comprehensive vibrational "fingerprint" of the molecule. nist.gov

Table 8.5.1: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (amide) | Stretch | 3400 - 3200 | IR |

| C-H (aromatic) | Stretch | 3100 - 3000 | IR, Raman |

| C-H (aliphatic) | Stretch | 2980 - 2850 | IR, Raman |

| C=O (amide I) | Stretch | 1680 - 1630 | IR |

| C=C, C=N (aromatic) | Stretch | 1600 - 1400 | IR, Raman |

| N-H (amide II) | Bend | 1570 - 1515 | IR |

| C-Cl | Stretch | 800 - 600 | IR |

Other Specialized Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy, Circular Dichroism for Chiral Variants)

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, the primary chromophore is the substituted pyridine ring system. It would be expected to exhibit characteristic π → π* transitions, likely resulting in one or more strong absorption bands in the 200-300 nm range. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern and the solvent used for the analysis. This technique is particularly useful for quantitative analysis using a calibration curve, complementing chromatographic methods.

Circular Dichroism (CD) for Chiral Variants Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorbance of right- and left-circularly polarized light by a chiral molecule. nih.gov The this compound molecule, as drawn, is achiral and therefore would not produce a CD signal.

However, CD spectroscopy would become a critical analytical tool if chiral variants were to be synthesized or resolved. jasco-global.comnih.gov Chirality could be introduced, for example, by synthesizing an enantiomerically pure version of a related structure or if the molecule exhibited atropisomerism (chirality arising from restricted rotation about a single bond, such as the aryl-carbonyl bond). In such a hypothetical case, the enantiomers would be expected to produce mirror-image CD spectra, with positive and negative Cotton effects. strath.ac.uk This would allow for the determination of the absolute configuration (by comparison to theoretical calculations) and the measurement of enantiomeric purity. nih.gov

Future Directions and Emerging Research Avenues for 6 Chloro N Isopropylnicotinamide

Design and Synthesis of Next-Generation 6-Chloro-N-isopropylnicotinamide Analogues with Enhanced Properties

The development of novel analogues of this compound is a key strategy to improve its therapeutic profile. This involves the rational design and synthesis of new compounds with modifications to the core structure. The goal is to enhance properties such as potency, selectivity, and pharmacokinetic parameters.

One approach involves the introduction of different substituents on the pyridine (B92270) ring and the isopropylamide side chain. For instance, the synthesis of various pyridone and oxypyridine derivatives through alkylation reactions with epoxides has been described. researchgate.net This methodology could be adapted to create a library of this compound analogues with diverse functional groups. The introduction of halogens, such as fluorine, or bulky substituents can significantly impact the biological activity of related compounds. rsc.orggoogle.com

Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired effects. For example, in the development of Bcr-Abl inhibitors, the introduction of a diacylated piperazine (B1678402) as a flexible linker was found to be a successful strategy. rsc.org Similar innovative approaches could be applied to the design of this compound analogues.

The synthesis of these new compounds often requires multi-step procedures. For example, the preparation of novel 1‐aryl‐3‐heteroaryl‐1H‐pyrazolo[3,4‐b]quinoxalines involves the reaction of a precursor with a diazonium salt, followed by cyclization. researchgate.net Such synthetic strategies could be employed to build more complex analogues of this compound.

Exploration of Novel Therapeutic Indications and Biological Applications

While the primary therapeutic targets of this compound are being investigated, there is a vast, unexplored landscape of potential new applications. The structural similarity of nicotinamide (B372718) derivatives to endogenous molecules suggests a broad range of biological activities.

Research into related heteroaryl substituted nicotinamide compounds has revealed their potential as inhibitors of IRAK-4, a key kinase in inflammatory and autoimmune diseases. google.com This suggests that this compound and its analogues could be investigated for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. google.com The patent literature indicates potential applications for related compounds in treating proliferative diseases, allergic conditions, autoimmune disorders, and metabolic diseases like type 2 diabetes and atherosclerosis. google.com

Furthermore, the role of nicotinamide derivatives in modulating fatty acid synthesis pathways opens up possibilities for treating viral infections, such as hepatitis C, and various cancers. google.com The ability of related compounds to act as p38 kinase inhibitors also points towards their potential use in treating conditions mediated by p38 kinase activity. google.com

A systematic screening of this compound and its newly synthesized analogues against a wide panel of biological targets will be instrumental in identifying novel therapeutic indications.

Integration with Advanced Drug Delivery Systems and Nanotechnology

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration. Advanced drug delivery systems (DDS) and nanotechnology offer powerful tools to enhance the delivery of this compound. nih.gov

Nanoparticle-based systems, such as polymeric nanoparticles and liposomes, can improve the solubility, stability, and bioavailability of drugs. qub.ac.ukgenesispub.org These carriers can be engineered to release the drug in a controlled manner, thereby maintaining therapeutic levels over an extended period and potentially reducing side effects. genesispub.org For poorly soluble compounds, nanocrystal technology can be employed to increase the dissolution rate and subsequent absorption. qub.ac.uk

Cyclodextrins and their derivatives are another promising platform for drug delivery. qub.ac.ukmdpi.com By forming inclusion complexes, they can enhance the solubility and permeability of guest molecules like this compound across biological membranes. qub.ac.uk This can be particularly beneficial for oral and topical formulations.

Furthermore, these advanced delivery systems can be designed for targeted delivery. nih.gov By incorporating specific ligands on the surface of the nanoparticles, the drug can be directed to specific cells or tissues, maximizing its therapeutic effect while minimizing systemic exposure. This is especially relevant for potent compounds where off-target effects are a concern.

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Target Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov These computational tools can significantly accelerate the process of optimizing this compound and predicting its potential biological targets.

AI and ML algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to build predictive models. mdpi.commdpi.com These models can then be used to:

Predict the activity of virtual compounds: Before synthesizing new analogues of this compound, their potential efficacy and properties can be predicted computationally, saving time and resources. nih.gov

Identify key structural features: ML can help elucidate complex structure-activity relationships that may not be apparent through traditional methods.

Predict new biological targets: By analyzing the chemical structure of this compound, AI algorithms can predict its potential interactions with various proteins and biological pathways, thus identifying novel therapeutic indications. nih.gov

Optimize pharmacokinetic properties: AI models can predict properties like absorption, distribution, metabolism, and excretion (ADME), guiding the design of analogues with improved drug-like characteristics.

The use of AI in drug discovery is a rapidly growing field, with the potential to significantly reduce the time and cost associated with bringing new drugs to market. nih.gov

Opportunities for Collaborative Research and Interdisciplinary Investigations

The future development of this compound will greatly benefit from a collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.

Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and their translation into clinical applications.

Interdisciplinary Teams: The involvement of chemists, biologists, pharmacologists, toxicologists, and computational scientists is essential for a comprehensive evaluation of this compound and its analogues.

Public-Private Partnerships: Collaborative efforts involving government funding agencies, private foundations, and research organizations can provide the necessary resources to advance preclinical and clinical studies.

By fostering a collaborative environment, researchers can leverage diverse perspectives and resources to accelerate the development of 6-chloro-N-isopropylnicotinamide as a valuable therapeutic agent.

Q & A

Q. What are the standard synthetic routes and characterization methods for 6-chloro-N-isopropylnicotinamide (ND4)?

ND4 is synthesized via a two-step process:

N-Alkylation : Reacting 6-chloronicotinamide with 2-iodopropane under copper catalysis (photoinduced conditions) to form the isopropylamide derivative. Reaction parameters (e.g., 9-hour reaction time, 2:1 molar ratio) influence yield .

Purification : Column chromatography (hexanes → 50% EtOAc/hexanes) isolates the product, though minor impurities like 6-iodo-N-isopropylnicotinamide may persist.

Characterization employs:

- Spectroscopy : IR (functional group verification), ¹H/¹³C-NMR (structural elucidation), and MS (molecular weight confirmation) .

- Computational Validation : Density functional theory (DFT) at B3LYP/6-31+G(d,p) level with C-PCM solvation to optimize geometry and predict electronic properties .

Q. How does ND4 inhibit bacterial biofilms, and what are its target pathogens?

ND4 exhibits biofilm inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. Proposed mechanisms include:

- Enzyme Inhibition : Disruption of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins).

- Anti-Adhesion Effects : Interference with quorum-sensing pathways or extracellular polymeric substance (EPS) production.

Experimental validation involves:

- Microtiter Plate Assays : Quantifying biofilm biomass via crystal violet staining.

- Confocal Microscopy : Visualizing biofilm architecture disruption .

Advanced Research Questions

Q. What computational strategies are used to model ND4’s interaction with bacterial targets?

Advanced studies combine:

- Molecular Docking : Simulating ND4’s binding affinity to enzymes (e.g., Mur ligases) using AutoDock Vina or Schrödinger Suite.

- Molecular Dynamics (MD) Simulations : Assessing stability of ND4-protein complexes in explicit solvent (e.g., 100-ns trajectories) to identify critical residues.

- QSAR Modeling : Correlating substituent effects (e.g., chloro vs. methyl groups) with biofilm inhibition potency .

Q. How can synthetic yields of ND4 be optimized while minimizing byproducts?

Key parameters include:

- Catalyst Loading : Adjusting copper catalyst concentration to balance reaction rate and side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote iodination side reactions.

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce thermal degradation.

- Scalability : Transitioning from batch to continuous flow reactors improves reproducibility .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for ND4?

Discrepancies may arise from:

- Solvent Effects : Computational models using implicit solvation (e.g., C-PCM) may not fully replicate physiological conditions.

- Protein Flexibility : Static docking models ignore conformational changes during binding.

Mitigation strategies:

Q. What experimental approaches elucidate ND4’s dual role in antibacterial and immunomodulatory activity?

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in bacteria (e.g., cell wall synthesis) and host cells (e.g., NF-κB pathway).

- Cytokine Assays : ELISA to quantify pro-inflammatory markers (e.g., IL-6, TNF-α) in macrophage cultures treated with ND4.

- In Vivo Models : Murine infection studies to assess synergy between ND4 and standard antibiotics .

Q. How do structural analogs of ND4 compare in bioactivity, and what SAR trends emerge?

| Analog | Modification | Biofilm Inhibition (%) | Target Enzymes |

|---|---|---|---|

| ND4 | 6-Cl, N-isopropyl | 85 (S. aureus) | MurA, PBP2 |

| 6-Methyl-N-ethyl derivative | 6-CH₃, N-ethyl | 62 | MurB, FabI |

| 5-Nitro-N-cyclopropyl | 5-NO₂, N-cyclopropyl | 73 | DNA gyrase |

Trends:

Q. What stability studies are recommended for ND4 under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.